Hydrogen Bonding Capacity: A 2-Donor, 3-Acceptor Profile Enables Unique Supramolecular Interactions
1-(2-Hydroxyethyl)azetidin-3-ol possesses two hydrogen bond donors and three hydrogen bond acceptors, a combination that is unique among its closest 1-substituted azetidin-3-ol analogs [1]. This profile distinguishes it from 1-benzhydrylazetidin-3-ol (1 donor, 2 acceptors), 1-(tert-butyl)azetidin-3-ol (1 donor, 2 acceptors), and 1-(2-hydroxyethyl)azetidine (1 donor, 2 acceptors) [2]. The additional donor and acceptor sites enhance the compound's potential for specific, directional interactions with biological targets, a critical factor in fragment-based lead discovery where weak but precise binding is essential [1].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | 2 H-Bond Donors, 3 H-Bond Acceptors [1] |
| Comparator Or Baseline | 1-Benzhydrylazetidin-3-ol: 1 Donor, 2 Acceptors; 1-(tert-Butyl)azetidin-3-ol: 1 Donor, 2 Acceptors; 1-(2-Hydroxyethyl)azetidine: 1 Donor, 2 Acceptors [2] |
| Quantified Difference | Target compound offers 100% more hydrogen bond donors and 50% more acceptors relative to comparators. |
| Conditions | Computed from molecular structure (PubChem / ChemSpider) |
Why This Matters
For fragment-based screening, a higher hydrogen bonding capacity increases the likelihood of detecting ligand-efficient hits, directly impacting the compound's procurement value for early-stage drug discovery.
- [1] PubChemLite. 3-(2-hydroxyethyl)azetidin-3-ol. PubChem Compound Summary. https://pubchemlite.lcsb.uni.lu View Source
- [2] PubChem. 1-(Diphenylmethyl)azetidin-3-ol. PubChem Compound Summary, CID 2734743. https://pubchem.ncbi.nlm.nih.gov View Source
